

# 2,2'-Dihydroxyazobenzene: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 2,2'-Dihydroxyazobenzene

Cat. No.: B1580835

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2,2'-Dihydroxyazobenzene**, also known as 2,2'-Azodiphenol, is an aromatic organic compound with the chemical formula  $C_{12}H_{10}N_2O_2$ .<sup>[1][2]</sup> It belongs to the family of azobenzenes and is characterized by the presence of two hydroxyl (-OH) groups positioned ortho to the azo (-N=N-) linkage on each of the two phenyl rings. This structural arrangement confers upon it interesting chemical and biological properties, making it a molecule of significant interest in various scientific and industrial fields. This technical guide provides an in-depth overview of **2,2'-Dihydroxyazobenzene**, covering its chemical and physical properties, synthesis, experimental protocols, and key applications, with a focus on its relevance to research and drug development.

## Chemical and Physical Properties

**2,2'-Dihydroxyazobenzene** is a yellow to amber or dark green powder or crystalline solid.<sup>[1][3]</sup> Its key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	2050-14-8	[1][3][4]
Molecular Formula	C <sub>12</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	[1][3][4]
Molecular Weight	214.22 g/mol	[1][3][4]
Melting Point	173-175 °C (lit.)	[3][4]
Boiling Point	380.4 °C at 760 mmHg (estimate)	[4]
Density	1.24 g/cm <sup>3</sup> (estimate)	[4]
Appearance	Powder to crystal; Light yellow to Amber to Dark green	[1][3]
pKa	8.28 ± 0.30 (Predicted)	[3]
LogP	3.51320	[4]
Storage Temperature	2-8°C, stored under nitrogen	[1][3]

## Synthesis of 2,2'-Dihydroxyazobenzene

A common method for the synthesis of **2,2'-Dihydroxyazobenzene** involves the reduction of 2-nitrophenol.[5] While historical methods such as high-temperature reduction and diazo coupling have been employed, they often suffer from low yields and complex purification procedures.[5] An improved method utilizes a formic acid-triethylamine salt and lead powder as the reducing system in methanol.[5]

## Experimental Protocol: Synthesis via Reduction of 2-Nitrophenol[6]

Materials:

- 2-Nitrophenol
- Lead powder

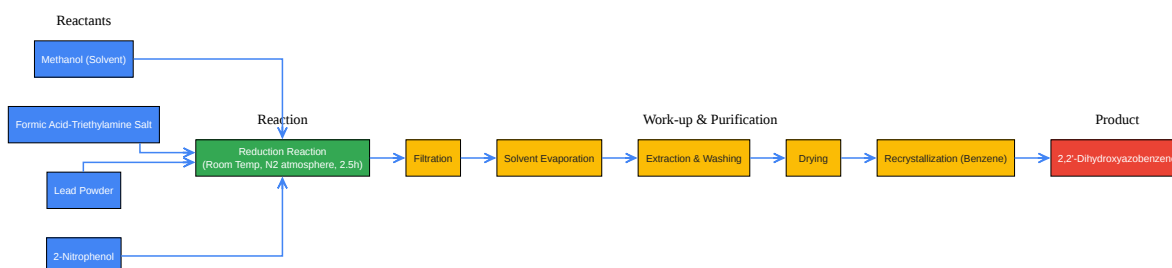
- Formic acid
- Triethylamine
- Methanol
- Ethyl acetate
- Anhydrous magnesium sulfate
- Benzene
- 50 mL flask
- Stirring apparatus
- Nitrogen atmosphere setup
- Filtration apparatus
- Rotary evaporator
- Thin Layer Chromatography (TLC) apparatus

Procedure:

- In a 50 mL flask, combine 1 g of 2-nitrophenol and 2 g of lead powder.
- Add 10 mL of methanol to dissolve the solids.
- With stirring, add 4 g of triethylamine formate.
- Conduct the reaction at room temperature under a nitrogen atmosphere. The solution will quickly turn brown.
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 to 2.5 hours.
- Upon completion, filter the reaction mixture to remove insoluble substances.

- Wash the collected solids with 20 mL of methanol and combine the filtrates.
- Concentrate the combined liquid under vacuum to remove the majority of the solvent.
- The residue is then subjected to a work-up procedure involving successive washes with ether, saturated brine, and water.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate.
- Combine all organic layers and dry overnight with anhydrous magnesium sulfate.
- Filter off the magnesium sulfate and evaporate the solvent under reduced pressure.
- The resulting dark red product is then recrystallized from benzene to yield pure **2,2'-Dihydroxyazobenzene**.

This method has been reported to achieve a yield of up to 82%.<sup>[5]</sup>



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Caption: Workflow for the synthesis of **2,2'-Dihydroxyazobenzene**.

## Applications in Research and Drug Development

**2,2'-Dihydroxyazobenzene** has demonstrated utility in several areas of scientific research and shows potential for applications in drug development.

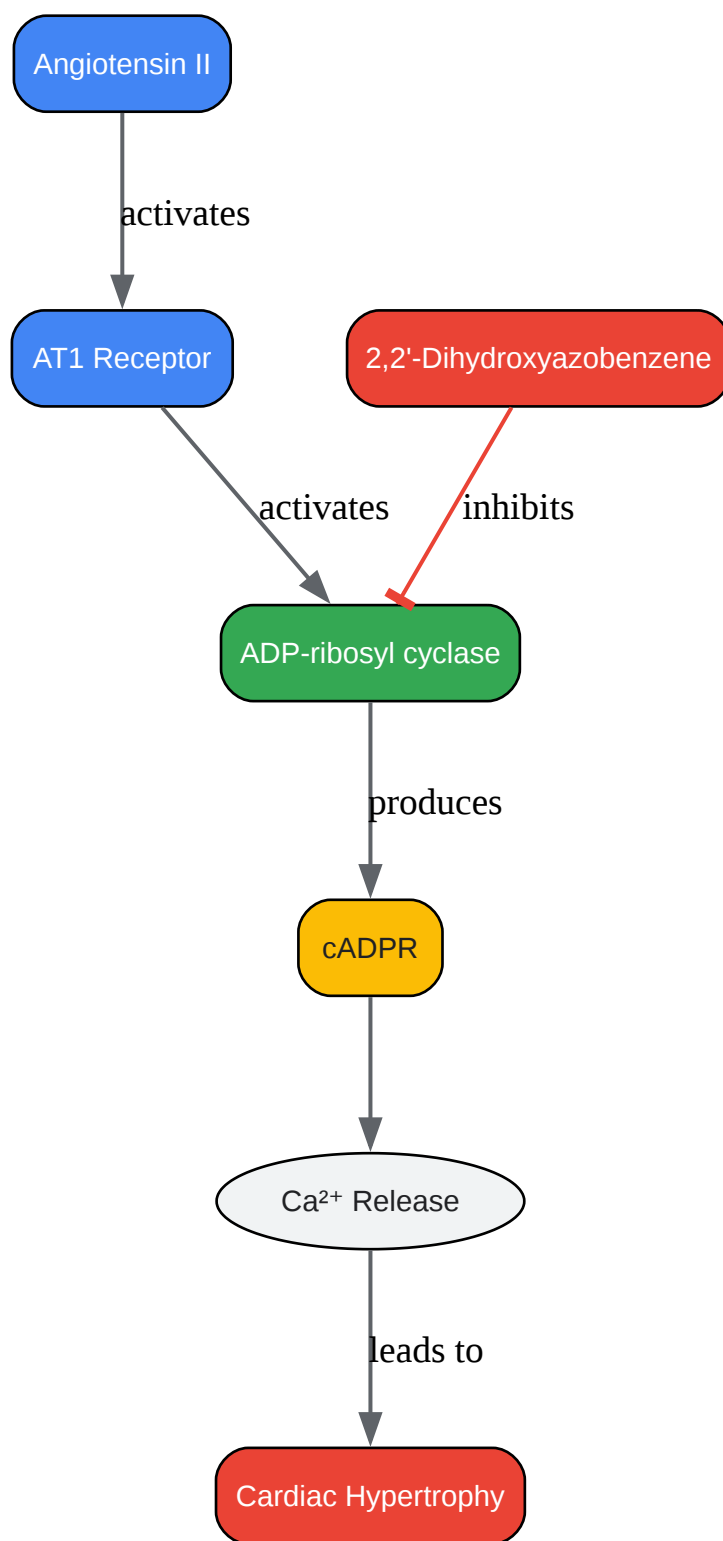
### Analytical Chemistry

This compound is utilized as a chelating agent for the determination of trace metal ions.[6] It forms complexes with various metals, including aluminum, cobalt, copper, iron, molybdenum, vanadium, and zinc.[6] This property is exploited in analytical techniques such as ion-pair reversed-phase high-performance liquid chromatography (HPLC) for the quantification of these metals in various samples, including human serum and coal fly ash.[3][6][7]

### Biological Activity and Drug Development

**2,2'-Dihydroxyazobenzene** has been identified as a small molecule inhibitor of ADP-ribosyl cyclase.[3][4] This enzyme is involved in cellular signaling pathways, and its inhibition by **2,2'-Dihydroxyazobenzene** has been shown to attenuate angiotensin II-induced hypertrophic responses in cardiac cells.[3][4] This suggests a potential therapeutic application in cardiovascular diseases.

Furthermore, some studies have explored the antimicrobial properties of dihydroxy-azobenzene derivatives, indicating potential for development as antibacterial agents.[8]



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Caption: Inhibition of Angiotensin II-induced cardiac hypertrophy signaling by **2,2'-Dihydroxyazobenzene**.

## Dyes, Pigments, and Polymer Chemistry

As an azo compound, **2,2'-Dihydroxyazobenzene** serves as a precursor in the synthesis of various azo dyes, which are widely used in the textile and food industries.[1] It is also explored for its potential as a UV stabilizer in polymers, enhancing their durability.[1]

## Experimental Protocols: Kinetic Analysis of Enzymatic Oxidation

The enzymatic degradation of azo dyes is a significant area of research for environmental remediation. The oxidation of **2,2'-Dihydroxyazobenzene** can be catalyzed by peroxidases, such as that from *Coprinus cinereus*.[9]

## Experimental Protocol: Spectrophotometric and Fluorimetric Analysis of Enzymatic Oxidation[10][11]

Materials:

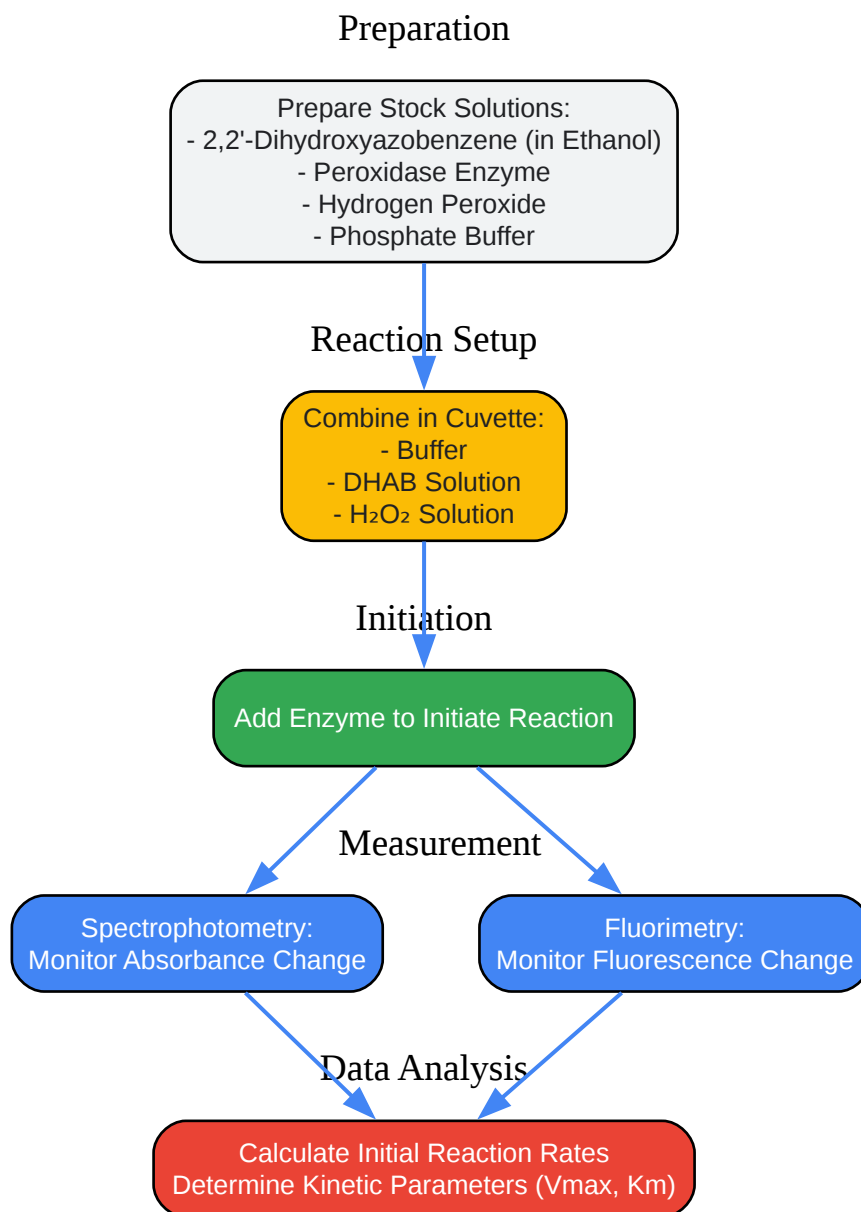
- **2,2'-Dihydroxyazobenzene** (DHAB)
- Recombinant *Coprinus cinereus* peroxidase (rCiP)
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
- Phosphate buffer (e.g., 50 mM, pH 7.2)
- Ethanol
- Spectrophotometer
- Fluorimeter
- Analytical balance
- Deionized water

Procedure:

- Stock Solution Preparation:
  - Prepare a stock solution of **2,2'-Dihydroxyazobenzene** by dissolving it in ethanol.
  - Prepare a phosphate buffer solution at the desired pH (e.g., 7.2).
  - Determine the concentration of the hydrogen peroxide stock solution by measuring its absorbance at 240 nm (molar absorption coefficient =  $39 \text{ M}^{-1}\text{cm}^{-1}$ ).
  - Prepare a stock solution of the recombinant peroxidase.
- Kinetic Measurements (Spectrophotometry):
  - In a cuvette, prepare a reaction mixture containing the phosphate buffer, a specific concentration of DHAB, and a specific concentration of  $\text{H}_2\text{O}_2$ .
  - Initiate the reaction by adding a small volume of the enzyme solution.
  - Monitor the change in absorbance over time at a wavelength where the product absorbs or the substrate's absorbance decreases.
- Kinetic Measurements (Fluorimetry):
  - Prepare the reaction mixture in a fluorimeter cuvette as described above.
  - Set the excitation and emission wavelengths for DHAB (e.g., excitation at 423 nm and emission at 620 nm).
  - Initiate the reaction by adding the enzyme.
  - Record the decrease in fluorescence intensity over time as the DHAB is oxidized.
- Data Analysis:
  - Determine the initial reaction rates from the linear portion of the kinetic curves.
  - Analyze the dependence of the initial reaction rate on the concentrations of the enzyme, substrate (DHAB), and hydrogen peroxide to determine kinetic parameters such as  $V_{\text{max}}$



and  $K_m$ .



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Caption: Workflow for the kinetic analysis of the enzymatic oxidation of **2,2'-Dihydroxyazobenzene**.

## Safety Information

**2,2'-Dihydroxyazobenzene** is classified as a warning-level hazard.[2] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Appropriate personal protective equipment, including gloves, eye shields, and a dust mask (type N95 or equivalent), should be used when handling this compound.[2] It is a combustible solid and should be stored accordingly.[2]

## Conclusion

**2,2'-Dihydroxyazobenzene** is a versatile molecule with a well-defined set of chemical and physical properties. Its synthesis is achievable through established methods, and its applications span from analytical chemistry to potential therapeutic interventions. For researchers and professionals in drug development, the inhibitory effect of **2,2'-Dihydroxyazobenzene** on ADP-ribosyl cyclase presents an interesting avenue for the development of novel treatments for cardiovascular conditions. Its role as a chelating agent and a precursor for dyes further underscores its importance in various scientific disciplines. As research continues, the full potential of this intriguing molecule is yet to be completely unveiled.

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